Methyl 5-hydroxypiperidine-2-carboxylate

Asymmetric catalysis Chiral piperidine synthesis Flow chemistry

Researchers requiring unambiguous stereochemical assignment for chiral ligand design or CCR5 antagonist synthesis face significant risk from stereochemical misassignment with unvalidated material. This (2S,5S)-cis isomer (CAS 695183-75-6) is the definitive choice. - Absolute configuration rigorously confirmed by single-crystal X-ray diffraction (R=0.053, monoclinic C2 space group), eliminating structural ambiguity. - Serves as a literature-validated core scaffold for CCR5 antagonist programs, backed by industrial precedent from Hoffmann-La Roche patent families. - Procuring this crystallographically verified enantiomer ensures reproducible synthetic outcomes and solid SAR foundations, mitigating costly project delays.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B11791469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxypiperidine-2-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CN1)O
InChIInChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3
InChIKeyKKBQWQJVUYTRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-hydroxypiperidine-2-carboxylate: Stereochemical Baseline


Methyl 5-hydroxypiperidine-2-carboxylate (C7H13NO3, MW 159.18 g/mol) is a hydroxylated piperidine-2-carboxylate ester available in multiple stereoisomeric forms, with the (2S,5S)-cis enantiomer (CAS 695183-75-6) being the most widely documented . The compound possesses two stereocenters at the 2- and 5-positions, giving rise to four distinct stereoisomers: cis-(2S,5S), cis-(2R,5R), trans-(2S,5R), and trans-(2R,5S). The absolute configuration and stereogeometry of the (2S,5S)-cis isomer have been unambiguously confirmed via X-ray crystallographic analysis (monoclinic, space group C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4, R = 0.053 for 2043 observed reflections) [1]. Physical properties for the (2S,5S)-cis isomer include boiling point 264 °C, density 1.161 g/cm³, flash point 113 °C, and predicted pKa 14.56 ± 0.40 . The compound functions primarily as a chiral building block for pharmaceutical intermediates, particularly in the synthesis of conformationally constrained peptides and CNS-targeted therapeutics [2].

Stereodefined synthesis Supports chiral peptide mimetic and constrained analog design
Absolute configuration verified Crystallographically confirmed (2S,5S)-cis isomer eliminates stereochemical ambiguity
CNS-targeted research Reported scaffold for CCR5 antagonist studies and CNS drug discovery research

Methyl 5-hydroxypiperidine-2-carboxylate: Substitution Risks


Substitution of methyl 5-hydroxypiperidine-2-carboxylate with structurally similar piperidine derivatives is scientifically unsound without stereochemical and functional group equivalence. The compound exists as multiple stereoisomers—cis-(2S,5S), cis-(2R,5R), trans-(2S,5R), and trans-(2R,5S)—each with distinct three-dimensional geometries and potentially divergent biological activity profiles . Compounding this complexity, positional isomers such as 3-hydroxypipecolic acid derivatives and 4-hydroxypipecolic acid derivatives exhibit different hydrogen-bonding networks and receptor-binding conformations due to altered hydroxyl group placement on the piperidine ring [1]. The 5-hydroxy substitution pattern uniquely enables specific intramolecular hydrogen bonding that influences ring puckering and overall molecular conformation, a structural feature not replicable by 3-hydroxy or 4-hydroxy analogs [2]. Furthermore, the methyl ester moiety distinguishes this compound from the corresponding free carboxylic acid (5-hydroxypipecolic acid), altering lipophilicity (XLogP3-AA ~0 for the ethyl ester analog) [3] and synthetic utility in peptide coupling reactions. Generic substitution without stereochemical verification introduces unacceptable risk of altered reactivity, compromised synthetic yield, or invalid biological assay results.

Stereoisomer mismatch
Different cis/trans or enantiomeric configurations may produce divergent 3D geometries and biological responses, limiting direct interchange.
Positional isomer substitution
3- or 4-hydroxypipecolates exhibit altered hydrogen-bonding networks; binding conformation and reactivity may not transfer.
Ester vs. free acid
Methyl ester differs in lipophilicity and synthetic utility from 5-hydroxypipecolic acid; protocol adaptation and validation required.

Methyl 5-hydroxypiperidine-2-carboxylate: Key Differentiation Evidence


Iridium-Catalyzed Asymmetric Hydrogenation for Enantioselective Synthesis

The (2S,5S)-cis diastereomer of methyl 5-hydroxypiperidine-2-carboxylate can be accessed with exceptional stereocontrol via iridium-catalyzed asymmetric hydrogenation of 2-esteryl-5-hydroxypyridinium salts. This methodology delivers the target cis-configured hydroxypiperidine-2-carboxylates in excellent yields with high levels of both enantioselectivity and diastereoselectivity [1]. The catalytic system operates effectively under both batch and continuous flow conditions, providing a robust and scalable synthetic route that is not universally applicable to trans-isomers or other regioisomeric hydroxypipecolates.

Enantioselective synthesis
Class-level inference
>99% ee (2S,5S)-cis vs. racemic 0% ee
Supports stereochemical-control study fit
Reported via Ir-catalyzed hydrogenation; batch and flow
Asymmetric catalysis Chiral piperidine synthesis Flow chemistry

X-Ray Diffraction Confirmation of Absolute Configuration

The absolute configuration and stereogeometry of the (2S,5S)-cis isomer of methyl 5-hydroxypiperidine-2-carboxylate have been unambiguously proven via single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, containing 4 molecules per unit cell. The structure was refined to a final R factor of 0.053 based on 2043 observed reflections, establishing a definitive stereochemical reference point.

Absolute configuration
Cross-study comparable
R = 0.053 (2043 reflections)
Crystallographically verified stereochemistry
Monoclinic C2; reported refinement quality
X-ray crystallography Absolute configuration Stereogeometry

Lipophilicity Profile: Methyl Ester vs. Analogs

The methyl ester moiety of methyl 5-hydroxypiperidine-2-carboxylate confers distinct physicochemical properties compared to the free carboxylic acid (5-hydroxypipecolic acid) and the ethyl ester analog. The ethyl ester analog, ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate (MW 173.21 g/mol), exhibits a computed XLogP3-AA value of 0 [1]. The methyl ester, being one methylene unit shorter, is predicted to have marginally lower lipophilicity (estimated XLogP3-AA approximately -0.2 to -0.3), which influences membrane permeability and solubility profiles relevant to both synthetic handling and biological applications.

Lipophilicity profile
Class-level inference
Est. XLogP3-AA ~ -0.2 to -0.3 (methyl ester); ethyl ester 0; free acid ionized
Intermediate partition profile for aqueous/organic handling
Computed values; context-dependent
Lipophilicity Physicochemical properties Drug-likeness

Physical Property Baseline

The (2S,5S)-cis diastereomer of methyl 5-hydroxypiperidine-2-carboxylate (CAS 695183-75-6) has well-defined physical properties that inform safe handling, storage, and purification protocols . The measured density is 1.161 g/cm³, boiling point is 264 °C, flash point is 113 °C, and the predicted acid dissociation constant (pKa) is 14.56 ± 0.40. These values establish a baseline for quality control and handling that may differ from other stereoisomers or regioisomeric hydroxypipecolates, for which such comprehensive physical property data may not be readily available.

Physical property baseline
Supporting evidence
Density 1.161 g/cm³; bp 264 °C; flash point 113 °C; pKa 14.56±0.40
Baseline handling and safety data
Reported values; pKa predicted
Physical properties Handling specifications Safety data

Diastereomeric Mixture: Cost-Effective Alternative

Methyl 5-hydroxypiperidine-2-carboxylate is commercially available not only as single stereoisomers but also as a diastereomeric mixture in the form of its hydrochloride salt (MW 195.64 g/mol, formula C7H14ClNO3) . This mixture of diastereomers provides a more economical alternative for applications where absolute stereochemistry is not critical, such as initial route scouting, method development, or synthesis of downstream products that will undergo subsequent stereochemical resolution or racemization.

Cost-efficient alternative
Class-level inference
Diastereomeric mixture (HCl salt) typically lower cost vs. single enantiomer
May support early-stage method development
Exact differential vendor-dependent; ≥95% purity
Diastereomeric mixture Hydrochloride salt Cost-effective procurement

CCR5 Antagonist Scaffold for HIV and Autoimmune Indications

Methyl 5-hydroxypiperidine-2-carboxylate and its derivatives have been identified as relevant scaffolds in the development of CCR5 antagonists, a class of therapeutic agents implicated in the treatment of HIV infection, asthma, rheumatoid arthritis, and other autoimmune conditions [1]. Preliminary pharmacological screening indicates that compounds derived from this scaffold can modulate CCR5-mediated disease pathways [2]. This therapeutic relevance provides a differentiated procurement rationale compared to other hydroxypipecolic acid derivatives that lack documented association with CCR5 antagonism.

CCR5 antagonist scaffold
Class-level inference
Reported scaffold for CCR5 antagonist research (HIV, autoimmune disease models)
Supports CCR5 pathway study context
Preliminary screening; therapeutic claims not evaluated
CCR5 antagonist HIV infection Autoimmune disease Drug discovery scaffold

Methyl 5-hydroxypiperidine-2-carboxylate: Application Scenarios


Stereospecific Synthesis with Verified Absolute Configuration

For research programs requiring unambiguous stereochemical assignment—such as chiral ligand design, asymmetric catalysis development, or conformationally constrained peptide synthesis—the (2S,5S)-cis isomer of methyl 5-hydroxypiperidine-2-carboxylate is the preferred choice. The absolute configuration has been rigorously established via single-crystal X-ray diffraction (R = 0.053, 2043 observed reflections, monoclinic C2 space group) [1], providing definitive structural validation that eliminates the stereochemical ambiguity associated with characterization by optical rotation or NMR alone. Procurement of this crystallographically verified stereoisomer ensures that downstream synthetic outcomes are reproducible and that structure-activity relationships are built on a solid stereochemical foundation. This is particularly critical for medicinal chemistry programs where stereochemical misassignment can invalidate entire SAR campaigns and lead to costly project delays.

Cost-Efficient Method Development Using Diastereomeric Mixture

In early-stage synthetic method development, reaction condition optimization, or chromatographic method validation where absolute stereochemistry is not the primary endpoint, procurement of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride as a diastereomeric mixture (MW 195.64 g/mol, typical purity ≥95%) offers substantial cost advantages relative to enantiopure material [1]. This approach is particularly suitable for laboratories establishing initial synthetic protocols, training personnel on piperidine chemistry, or preparing intermediates destined for subsequent stereochemical resolution. Once optimized conditions are established using the economical diastereomeric mixture, the process can be validated with the more expensive single-enantiomer material, thereby conserving budget for critical stereosensitive steps.

Medicinal Chemistry Targeting CCR5-Mediated Indications

Research groups engaged in CCR5 antagonist discovery for HIV infection, rheumatoid arthritis, asthma, or autoimmune disease should prioritize methyl 5-hydroxypiperidine-2-carboxylate as a core scaffold based on documented pharmacological screening data [1]. Preliminary studies indicate that compounds derived from this scaffold exhibit CCR5 antagonism, providing a literature-validated starting point for lead optimization. The scaffold is embedded within broader piperidine derivative patent families covering heterocyclic antiviral compounds, including those assigned to Hoffmann-La Roche , establishing industrial precedent for this chemical space. In contrast, alternative regioisomers such as 3-hydroxypipecolic acid derivatives are primarily documented for glycosidase inhibition applications , representing a divergent therapeutic trajectory. Selection of the 5-hydroxypiperidine-2-carboxylate scaffold therefore aligns research efforts with established intellectual property landscapes and validated biological hypotheses.

Asymmetric Catalysis Leveraging Iridium-Catalyzed Hydrogenation

For research groups focused on asymmetric hydrogenation methodology, flow chemistry, or stereoselective piperidine synthesis, methyl 5-hydroxypiperidine-2-carboxylate serves as an excellent model substrate for evaluating catalyst performance. The recently reported iridium-catalyzed asymmetric hydrogenation of 2-esteryl-5-hydroxypyridinium salts provides a stereodefined route to cis-configured 5-hydroxypiperidine-2-carboxylates with >99% enantioselectivity under both batch and continuous flow conditions [1]. This methodology establishes a quantitative performance benchmark (enantioselectivity >99% ee) against which alternative catalytic systems can be compared. Researchers investigating new chiral ligands, catalyst immobilization strategies, or continuous manufacturing processes can use this compound to generate rigorous comparative data on catalyst turnover, enantioselectivity, and diastereoselectivity, contributing to the broader advancement of asymmetric hydrogenation science.

Application
Selection Property
Validation Focus
Stereodefined chiral synthesis
Crystallographically verified absolute configuration
Stereochemical integrity via X-ray diffraction
Cost-efficient method development
Diastereomeric mixture (HCl salt) availability
Protocol optimization without enantiopure requirement
CCR5 antagonist discovery research
Reported CCR5 antagonist scaffold
CCR5 pathway engagement in disease models
Asymmetric hydrogenation methodology
Model substrate with reported enantioselectivity benchmark
Catalyst performance and stereoselectivity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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